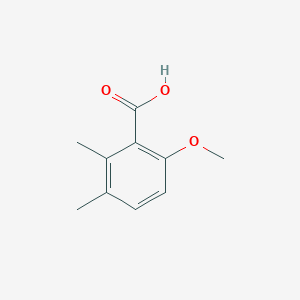
6-Methoxy-2,3-dimethyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,3-dimethyl-benzoic acid: is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methoxy group at the sixth position and two methyl groups at the second and third positions, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Methoxylation and Methylation of Benzoic Acid
Starting Material: Benzoic acid
Reagents: Methanol, methyl iodide, sodium hydride
Conditions: The reaction involves the methoxylation of benzoic acid using methanol and sodium hydride, followed by methylation with methyl iodide. The reaction is typically carried out under reflux conditions.
-
Friedel-Crafts Alkylation
Starting Material: 6-Methoxybenzoic acid
Reagents: Methyl chloride, aluminum chloride
Conditions: The Friedel-Crafts alkylation reaction is used to introduce the methyl groups at the second and third positions. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methoxy-2,3-dimethyl-benzoic acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation reactions can convert the methyl groups to carboxylic acid groups, resulting in the formation of 6-Methoxy-2,3-dicarboxybenzoic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-Methoxy-2,3-dimethylbenzyl alcohol.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amine)
Conditions: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, nucleophiles
Major Products Formed
Oxidation: 6-Methoxy-2,3-dicarboxybenzoic acid
Reduction: 6-Methoxy-2,3-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituting agent used
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: 6-Methoxy-2,3-dimethyl-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and methyl substitutions on the biological activity of aromatic carboxylic acids.
Medicine
Pharmaceuticals: this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,3-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxybenzoic acid
- 2,3-Dimethylbenzoic acid
- 3,4-Dimethoxybenzoic acid
Comparison
- 6-Methoxybenzoic acid : Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.
- 2,3-Dimethylbenzoic acid : Lacks the methoxy group, leading to variations in its chemical properties and applications.
- 3,4-Dimethoxybenzoic acid : Contains two methoxy groups but at different positions, affecting its overall reactivity and potential uses.
Uniqueness: : The combination of methoxy and methyl groups in 6-Methoxy-2,3-dimethyl-benzoic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its diverse applications and reactivity.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
ANHVXQACLPPNSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


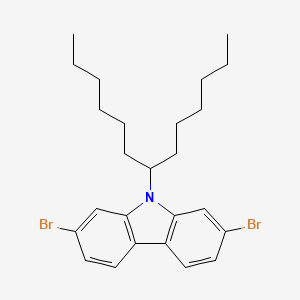
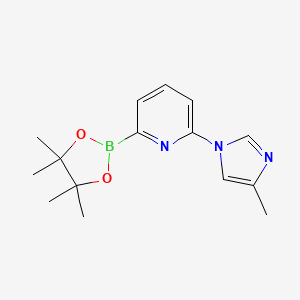
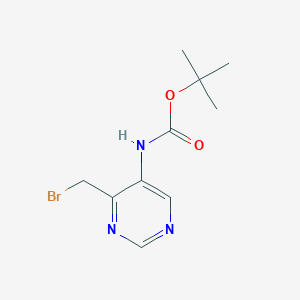
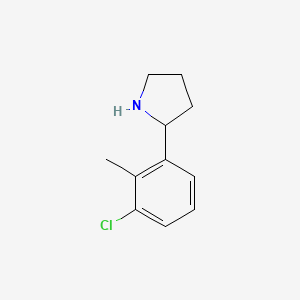
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
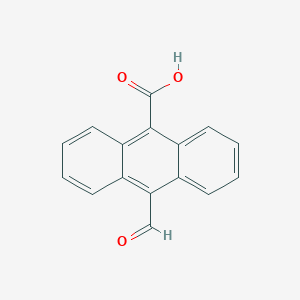
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
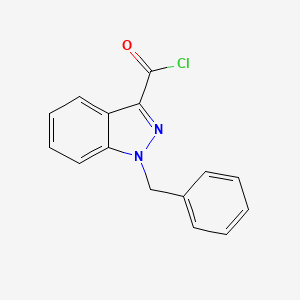
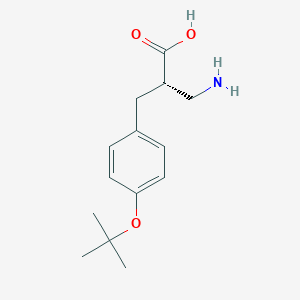
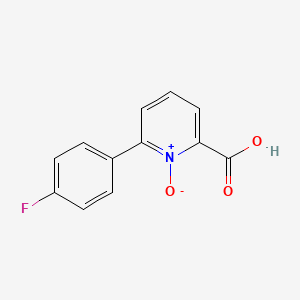
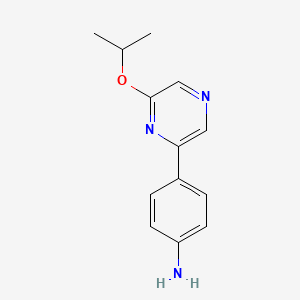
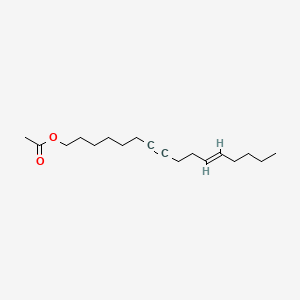
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
